2-Bromo-1,4-naphthoquinone
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-1,4-naphthoquinone and its derivatives has been explored through various methods. For instance, Salunke-Gawali et al. (2014) discussed the synthesis and characterization of homologated analogs from the starting material 2,3-dibromo-1,4-naphthoquinone, proposing a reaction mechanism for their formation (Salunke-Gawali et al., 2014). Additionally, the concise and efficient one-pot synthesis of 2-R-naphtho[2,3-b]thiophene-4,9-diones from 2-bromo-1,4-naphthoquinone and alkynes has been developed, showcasing the versatility of 2-Bromo-1,4-naphthoquinone as a precursor for complex organic reactions (Baranov et al., 2021).
Molecular Structure Analysis
The molecular structure of 2-Bromo-1,4-naphthoquinone derivatives has been extensively studied using techniques such as X-ray diffraction. Salunke-Gawali et al. (2014) provided insight into the molecular structures of homologated analogs, highlighting the importance of intramolecular interactions and the impact on the compound's physical properties (Salunke-Gawali et al., 2014).
Chemical Reactions and Properties
2-Bromo-1,4-naphthoquinone participates in various chemical reactions, leading to the formation of diverse compounds. For example, novel epoxide formation in the reaction of 2-bromo-3-methyl-1,4-naphthoquinone with 1,3-propanedithiol highlights the reactivity of 2-Bromo-1,4-naphthoquinone under specific conditions (Lam et al., 2010).
Physical Properties Analysis
The physical properties of 2-Bromo-1,4-naphthoquinone derivatives, such as color and solubility, are influenced by their structural features. The red color observed in compounds synthesized by Salunke-Gawali et al. (2014) is attributed to the broad charge transfer band in the UV–Vis spectra, demonstrating the impact of molecular structure on optical properties (Salunke-Gawali et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-Bromo-1,4-naphthoquinone, including its reactivity and the types of reactions it undergoes, are central to its application in synthesis. Its ability to undergo regioselective bromination and participate in complex organic transformations underscores its utility as a versatile chemical intermediate (Cameron et al., 1981).
Scientific Research Applications
Molecular Structure and Electrochemical Behavior : Dar et al. (2016) explored the molecular structures of 2-hydroxy-1,4-naphthoquinone derivatives, including 2-bromo-3-hydroxy-1,4-naphthoquinone, and their zinc(II) complexes. They used density functional theory and presented electrochemical characterization through cyclic voltammetry experiments, indicating potential applications in electrochemical sensors and devices (Dar et al., 2016).
Dimerizations in Ionic Liquids : Onuki et al. (2020) studied the dimerization of 2-bromo-3-methyl-1,4-naphthoquinone in ionic liquids. They found that the use of tetra-n-butylammonium bromide as a solvent improved yields of products, suggesting a potential pathway for synthesis and possibly creating compounds with novel properties (Onuki et al., 2020).
Antibacterial and Antifungal Activities : Sánchez-Calvo et al. (2016) synthesized a series of 50 naphthoquinone derivatives and evaluated their antibacterial and antifungal activity. They found that halogen derivatives, including 2-bromo-1,4-naphthoquinone, exhibited strong activity, indicating potential use as antimicrobial agents in medical applications (Sánchez-Calvo et al., 2016).
Chemoselective Substitution Reaction : Stills et al. (2002) conducted a study on chemoselective substitution reactions of 2-bromo-3-methoxy-1,4-naphthoquinone. They found that this compound readily reacts with various alkylamines and alkylthiols, leading to high yields of different products. This suggests its potential in synthetic chemistry for creating a variety of compounds (Stills et al., 2002).
Electrochemical Reduction of Oxygen : Calabrese et al. (1983) investigated the derivatives of 1,4-naphthoquinone, including 2-bromo-1,4-naphthoquinone, as catalysts for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide. This research suggests its potential application in energy storage and chemical synthesis processes (Calabrese et al., 1983).
Safety And Hazards
Future Directions
The compound 2-Bromo-1,4-naphthoquinone has shown potential in cancer treatment. It has been found to be more efficient than VK3 in terms of oxygen consumption and H2O2 production, indicating a higher efficacy as a catalyst for the autoxidation of ascorbic acid . This opens new lines of investigation regarding this approach to cancer treatment . Furthermore, the study of structure–activity relationships is very important in the search for new antimicrobial drugs .
properties
IUPAC Name |
2-bromonaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOHPBJYGGFYBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174688 | |
Record name | 1,4-Naphthalenedione, 2-bromo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,4-naphthoquinone | |
CAS RN |
2065-37-4 | |
Record name | 1,4-Naphthoquinone, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-BROMO-1,4-NAPHTHOQUINONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Naphthalenedione, 2-bromo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1,4-naphthoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromonaphthalene-1,4-dione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3SMU54CXM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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